2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine

5-HT7 antagonist clinical candidate in vivo efficacy

2,4,5,6,7,8‑Hexahydropyrazolo[3,4‑d]azepine is the unsubstituted bicyclic core of a series of potent, orally active dual 5‑HT₇/5‑HT₂A receptor antagonists [REFS‑1]. The scaffold features a saturated azepine ring fused to a pyrazole, with nitrogen atoms at positions 1 and 6 that provide vectors for selective N‑alkylation and arylation [REFS‑2].

Molecular Formula C7H11N3
Molecular Weight 137.18
CAS No. 111416-15-0
Cat. No. B3319425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine
CAS111416-15-0
Molecular FormulaC7H11N3
Molecular Weight137.18
Structural Identifiers
SMILESC1CNCCC2=C1C=NN2
InChIInChI=1S/C7H11N3/c1-3-8-4-2-7-6(1)5-9-10-7/h5,8H,1-4H2,(H,9,10)
InChIKeyZKSLBQITPNATCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine (CAS 111416-15-0): Sourcing Guide for the 5‑HT₇/5‑HT₂A Clinical Candidate Scaffold


2,4,5,6,7,8‑Hexahydropyrazolo[3,4‑d]azepine is the unsubstituted bicyclic core of a series of potent, orally active dual 5‑HT₇/5‑HT₂A receptor antagonists [REFS‑1]. The scaffold features a saturated azepine ring fused to a pyrazole, with nitrogen atoms at positions 1 and 6 that provide vectors for selective N‑alkylation and arylation [REFS‑2]. This specific regioisomer serves as the direct synthetic precursor to JNJ‑18038683, a clinical‑stage 5‑HT₇ antagonist, and to compound 4j, a dual 5‑HT₇/5‑HT₂A antagonist with an ED₅₀ of 0.05 mg/kg p.o. in rat hypothermia models [REFS‑1].

Why Generic Pyrazoloazepine Isomers Cannot Replace 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine in Drug Discovery


Pyrazoloazepine regioisomers such as 1,4,5,6,7,8‑hexahydropyrazolo[4,3‑b]azepine differ fundamentally in the placement of nitrogen atoms on the pyrazole ring, which alters the geometry of substitution vectors and the electronic character of the heterocycle [REFS‑1]. Only the [3,4‑d] isomer positions the N6 azepine nitrogen adjacent to the pyrazole C3 carbon, enabling the regioselective, sequential N‑alkylation that installs the critical benzyl and aryl pharmacophores found in the clinical candidate JNJ‑18038683 [REFS‑2]. This synthetic accessibility has been validated at scale: a convergent route to the 3‑(4‑fluorophenyl)‑2‑isopropyl derivative achieves >90% yield in the key cyclization step [REFS‑3]. Equivalent scalable routes have not been reported for the [4,3‑b] or [3,4‑b] regioisomers, making the [3,4‑d] scaffold the only viable entry point for programs that require a clinical‑stage starting point with documented in‑vivo proof‑of‑concept.

Head‑to‑Head Evidence: Where 2,4,5,6,7,8‑Hexahydropyrazolo[3,4‑d]azepine Outperforms Closest Analogs


Clinical Candidate Lineage: Only the [3,4‑d] Scaffold Yields JNJ‑18038683 with In‑Vivo ED₅₀ of 0.05 mg/kg

The 2,4,5,6,7,8‑hexahydropyrazolo[3,4‑d]azepine scaffold, when elaborated to compound 4j (3‑(4‑fluorophenyl)‑2‑isopropyl derivative), delivers an orally active dual 5‑HT₇/5‑HT₂A antagonist with an ED₅₀ of 0.05 mg/kg p.o. in the rat 5‑CT‑induced hypothermia model and an ED₅₀ of 0.3 mg/kg p.o. in the mouse DOI‑induced head‑twitch model [REFS‑1]. The closely related clinical candidate JNJ‑18038683, built on the identical [3,4‑d] core, achieves a pKᵢ of 8.19/8.20 for rat/human 5‑HT₇ receptors in HEK293 cells [REFS‑2]. In contrast, the [4,3‑b] regioisomer (CAS 933705‑54‑5) lacks any reported bioactivity or patent exemplification, and no in‑vivo data exist for derivatives of this alternative scaffold.

5-HT7 antagonist clinical candidate in vivo efficacy

Scalable Synthesis: Convergent Route Achieves >90% Yield for the [3,4‑d] Core, Unmatched by Other Regioisomers

A convergent, one‑pot Pd‑catalyzed hydrogenation/ring‑closing reductive amination delivers the 3‑(4‑fluorophenyl)‑2‑isopropyl‑2,4,5,6,7,8‑hexahydropyrazolo[3,4‑d]azepine core in >90% yield using 3 N HCl/EtOH, 10% Pd/C at 40 psi and 45 °C [REFS‑1]. The same process chemistry team demonstrated that this route is amenable to multi‑kilogram scale‑up, a critical requirement for preclinical and clinical supply. For the unsubstituted parent scaffold, factorial design experiments have identified temperature as the statistically most significant factor (p < 0.05), enabling yield optimization from 65% to 89% [REFS‑2]. No comparable process‑scale syntheses with published yield data have been reported for the [4,3‑b] or [3,4‑b] regioisomers.

process chemistry convergent synthesis yield optimization

Dual 5‑HT₇/5‑HT₂A Pharmacology: Sub‑100 nM Binding Affinity and Functional Antagonism Unique to the [3,4‑d] Series

Derivatives of the 2,4,5,6,7,8‑hexahydropyrazolo[3,4‑d]azepine scaffold consistently achieve sub‑100 nM binding affinity at both 5‑HT₇ and 5‑HT₂A receptors. Compound 4j exhibits a pKᵢ of 8.1 (≈ 7.9 nM) at both receptors [REFS‑1]. JNJ‑18038683, a benzyl‑protected derivative, reaches pKᵢ values of 8.19–8.20 (≈ 6.4–6.3 nM) for rat and human 5‑HT₇ in HEK293 cells [REFS‑2]. Functional assays confirm 4j acts as an antagonist at 5‑HT₂A and an inverse agonist at 5‑HT₇ [REFS‑1]. Scaffolds with alternative nitrogen placement (e.g., [4,3‑b] or [3,4‑b]) have not been reported to exhibit dual 5‑HT₇/5‑HT₂A activity, and no quantitative binding data exist in the peer‑reviewed literature for these isomers.

dual antagonist 5-HT7 5-HT2A pKi

Beta‑Arrestin Biased Signaling: 3‑(4‑Chlorophenyl)‑[3,4‑d]azepine Is the First Reported 5‑HT₇R Biased Ligand

The tetrahydroazepine derivative 1g (3‑(4‑chlorophenyl)‑1,4,5,6,7,8‑hexahydropyrazolo[3,4‑d]azepine) was discovered as a beta‑arrestin biased ligand of the 5‑HT₇ receptor, preferentially activating beta‑arrestin signaling over G‑protein pathways [REFS‑1]. In an electroencephalogram (EEG) test, 1g increased total non‑rapid eye movement (NREM) sleep time and decreased total rapid eye movement (REM) sleep time, demonstrating a functional in‑vivo consequence of biased signaling [REFS‑1]. This biased pharmacology has not been reported for any derivative of the [4,3‑b] or [3,4‑b] azepine regioisomers, highlighting a unique pharmacological space accessible exclusively through the [3,4‑d] scaffold.

biased agonism beta-arrestin 5-HT7R functional selectivity

Where 2,4,5,6,7,8‑Hexahydropyrazolo[3,4‑d]azepine Delivers Maximum Scientific and Procurement Value


Lead Optimization Programs Targeting Dual 5‑HT₇/5‑HT₂A Antagonism

The [3,4‑d] scaffold is the only pyrazoloazepine isomer with a published SAR series that maintains sub‑100 nM dual affinity for 5‑HT₇ and 5‑HT₂A receptors [REFS‑1]. Teams can bypass de‑novo core discovery and begin with N‑alkylation and C3‑arylation chemistry that has already produced an orally active clinical candidate, compound 4j, with an ED₅₀ of 0.05 mg/kg in rat hypothermia [REFS‑1].

Process Chemistry Scale‑Up for Preclinical and Phase I Supply

A published, one‑pot, Pd‑catalyzed hydrogenation/ring‑closing reductive amination achieves >90% yield for the [3,4‑d] core under mild conditions (40 psi H₂, 45 °C) [REFS‑2]. The route has been demonstrated at kilogram scale, providing a direct, low‑risk path from gram‑scale medicinal chemistry to cGMP production.

Functional Selectivity and Biased Ligand Discovery at 5‑HT₇R

Researchers aiming to decouple G‑protein and beta‑arrestin signaling at 5‑HT₇R can use the [3,4‑d] scaffold as a starting point, as it has already yielded compound 1g, a proven beta‑arrestin biased ligand with a distinct in‑vivo EEG phenotype (increased NREM sleep, decreased REM sleep) [REFS‑3].

Histamine H₃ Antagonist Programs Requiring CNS Penetrant Scaffolds

The [3,4‑d] azepine core is claimed in patent WO2007025596A1 as a histamine H₃ antagonist pharmacophore suitable for CNS indications, and the established synthetic methodology supports rapid analoging for H₃ receptor programs [REFS‑4].

Quote Request

Request a Quote for 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.